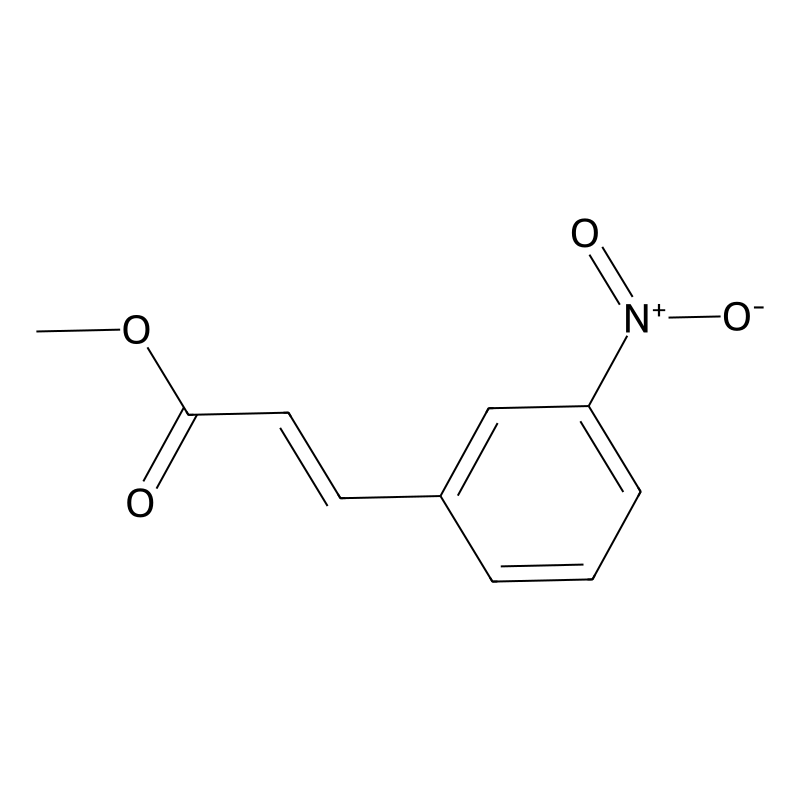

Methyl (E)-m-nitrocinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

Methyl (E)-m-nitrocinnamate possesses a cinnamate moiety, a functional group commonly used as a building block in organic synthesis. Researchers might utilize it as a precursor for the synthesis of more complex molecules with various functionalities.[1]

Material Science

The presence of a double bond and a nitro group in Methyl (E)-m-nitrocinnamate suggests potential applications in material science. The molecule could be explored for its ability to participate in conjugation, a phenomenon that influences electrical and optical properties, making it a candidate for development in areas like organic electronics or optoelectronic materials. []

Biological Studies

The nitro group can influence biological activity. While specific research on Methyl (E)-m-nitrocinnamate is lacking, it's possible scientists might investigate its interactions with biological systems to assess potential medicinal or agricultural applications.

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 207.18 g/mol. Its structure features a cinnamate moiety, characterized by a double bond and a nitro group located at the meta position relative to the ester group. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, indicating a trans configuration. This compound is primarily synthesized from m-nitrocinnamic acid and methanol through an esterification reaction .

- Potential explosive hazard: Nitro groups can be explosive under certain conditions. Standard safety protocols for handling nitroaromatic compounds should be followed during storage and manipulation [].

- Moderate toxicity: While specific toxicity data for Methyl (E)-m-nitrocinnamate is unavailable, nitroaromatic compounds can exhibit varying degrees of toxicity. Standard laboratory safety practices like wearing gloves and working in a fume hood are recommended.

- Ester Hydrolysis: The compound can undergo hydrolysis to yield m-nitrocinnamic acid and methanol:where represents the m-nitrocinnamoyl moiety.

- Nucleophilic Addition: The electron-withdrawing nature of the nitro and ester groups can facilitate nucleophilic addition reactions at the β-carbon, which may lead to various derivatives.

- Conjugate Addition: The conjugated system allows for potential reactions with nucleophiles, leading to further functionalization of the molecule.

Several synthetic routes exist for producing Methyl (E)-m-nitrocinnamate:

- Esterification: The primary method involves reacting m-nitrocinnamic acid with methanol in the presence of an acid catalyst.

- Condensation Reactions: Alternative methods include using trimethyl phosphonoacetate and 3-nitrobenzaldehyde under basic conditions, yielding high purity and yield .

- Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that avoid toxic solvents, focusing on catalyst-free conditions .

Methyl (E)-m-nitrocinnamate has potential applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Due to its conjugated structure, it may find applications in organic electronics and optoelectronic materials, influencing electrical and optical properties.

- Biological Research: Its potential interactions with biological systems could be explored for medicinal chemistry or agricultural uses.

Research into the interactions of Methyl (E)-m-nitrocinnamate with biological systems is limited but suggests potential pathways for investigation. Compounds with similar structures often exhibit varying degrees of biological activity, indicating that Methyl (E)-m-nitrocinnamate could have unexplored therapeutic properties or agricultural applications .

Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl cinnamate | Cinnamate structure without nitro group | Lacks electron-withdrawing nitro group |

| Methyl p-nitrocinnamate | Nitro group at para position | Different position may influence reactivity |

| Ethyl m-nitrocinnamate | Ethyl instead of methyl ester | Variation in sterics may affect solubility |

| Methyl o-nitrocinnamate | Nitro group at ortho position | Potentially different biological interactions |

Methyl (E)-m-nitrocinnamate's unique placement of the nitro group at the meta position distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity profiles .

The most straightforward approach to Methyl (E)-m-nitrocinnamate synthesis involves the direct esterification of m-nitrocinnamic acid with methanol . This classical Fischer esterification methodology has been extensively studied and optimized for industrial applications [4] [5].

The fundamental reaction mechanism proceeds through acid-catalyzed activation of the carboxylic acid carbonyl group, followed by nucleophilic attack by methanol [5]. The process begins with protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by methanol creates a tetrahedral intermediate, which undergoes proton transfer and water elimination to yield the desired ester product [4].

Reaction Conditions and Optimization

Various acid catalysts have been employed for this transformation, with sulfuric acid and p-toluenesulfonic acid being the most commonly utilized [6] [5]. The reaction typically requires elevated temperatures ranging from 65-80°C and extended reaction times of 2-12 hours to achieve optimal conversions [6]. When using methanolic hydrogen chloride as the catalyst, reactions can proceed under milder conditions at 50°C, requiring anywhere from 30 minutes to overnight depending on the substrate concentration [7] [8].

The use of excess methanol as both reactant and solvent helps drive the equilibrium toward ester formation, following Le Châtelier's principle [5]. Alternative approaches involve the continuous removal of water through azeotropic distillation or the use of dehydrating agents to achieve complete conversion [4].

Mechanistic Considerations

The Fischer esterification mechanism involves multiple reversible steps, making reaction optimization crucial for achieving high yields [5]. The rate-determining step is typically the nucleophilic attack of methanol on the protonated carbonyl carbon [4]. The stereochemistry of the starting m-nitrocinnamic acid is preserved during esterification, ensuring retention of the (E)-configuration in the final product.

Studies have demonstrated that all fatty acids and related carboxylic acids are esterified at approximately the same rate under these conditions, minimizing concerns about differential reactivity in mixed systems [7] [8]. This uniformity makes the methodology particularly suitable for scale-up applications.

Horner-Wadsworth-Emmons Olefination Approaches

The Horner-Wadsworth-Emmons (HWE) reaction represents a powerful alternative for constructing the cinnamate framework through carbon-carbon double bond formation [9] [10]. This methodology involves the condensation of stabilized phosphonate carbanions with aromatic aldehydes to produce predominantly E-alkenes [9] [11].

Mechanistic Framework

The HWE reaction mechanism begins with deprotonation of the phosphonate to generate the stabilized carbanion [9] [10]. The rate-determining step involves nucleophilic addition of this carbanion to the aldehyde carbonyl group, forming a betaine intermediate [9]. Subsequent cyclization produces an oxaphosphetane intermediate, which undergoes elimination to yield the alkene product and a dialkyl phosphate byproduct [10].

The reaction shows distinct advantages over the classical Wittig reaction, as phosphonate-stabilized carbanions are more nucleophilic but less basic than phosphonium ylides [9]. Additionally, the dialkyl phosphate salt byproduct is easily removed through aqueous extraction, simplifying purification procedures [9].

Synthetic Applications

For Methyl (E)-m-nitrocinnamate synthesis, the HWE approach typically employs trimethyl phosphonoacetate as the phosphonate reagent in combination with 3-nitrobenzaldehyde [12] [13]. The reaction is conducted in dimethylformamide (DMF) using sodium methoxide as the base, achieving yields up to 98% [12].

Optimal reaction conditions involve treating 3-nitrobenzaldehyde with trimethyl phosphonoacetate (1.48 equivalents) in the presence of sodium methoxide (1.98 equivalents) in DMF at ambient temperature [12]. The reaction proceeds with excellent E-selectivity, typically exceeding 95% E-isomer formation [14] [15].

Stereochemical Control

The HWE reaction exhibits remarkable stereoselectivity, favoring E-alkene formation through the preferential elimination pathway [9] [10]. The stereochemical outcome depends on the thermodynamic stability of the elimination products rather than the initial stereochemistry of the betaine intermediate [9].

Recent developments have explored modified HWE conditions using alternative bases and solvents to fine-tune selectivity [15]. For instance, the use of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran at low temperatures can provide enhanced control over stereochemical outcomes [15].

Catalytic Asymmetric Synthesis Pathways

The development of catalytic asymmetric methodologies for nitrocinnamate synthesis represents a significant advancement in synthetic organic chemistry [16] [17]. These approaches enable the preparation of enantiomerically enriched products through carefully designed chiral catalyst systems.

Heterobimetallic Catalysis

Heterobimetallic catalyst systems have shown exceptional promise for asymmetric nitro-Mannich reactions and related transformations [16] [17]. Copper-samarium and ytterbium-potassium bimetallic complexes, organized by chiral Schiff base ligands, demonstrate remarkable catalytic activity and stereoselectivity [16] [17].

The copper-samarium system achieves syn-selective nitro-Mannich reactions with excellent stereoselectivity (>20:1 syn-selectivity) and high enantioselectivity (83-98% enantiomeric excess) [16]. The dual metal centers work synergistically, with copper serving as a Lewis acid activator and samarium providing additional coordination and stereochemical control [16].

Similar results are obtained with ytterbium-potassium heterobimetallic catalysts, which provide moderate to good yields (65-85%) with excellent enantioselectivity (88-99% enantiomeric excess) [17]. These catalyst systems operate through bifunctional catalysis, where the rare earth metal acts as a Lewis acid while the alkali metal-aryloxide functions as a Brønsted base [17].

N-Heterocyclic Carbene Catalysis

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for asymmetric transformations involving nitrocinnamate substrates [18]. Chiral NHC catalysts, generated in situ from triazolium precursors, facilitate enantioselective sulfonylation and related cascade reactions [18].

The mechanism involves initial activation of the aldehyde substrate by the chiral NHC catalyst, forming a Breslow intermediate [18]. Subsequent cascade processes, including Michael addition and cyclization steps, proceed with high enantiocontrol to afford complex heterocyclic products containing the nitrocinnamate motif [18].

Asymmetric Annulation Reactions

Catalytic asymmetric (4+1) annulation reactions between α-nitrocinnamates and allylic acetates provide access to chiral isoxazoline N-oxides [19] [20]. These transformations utilize α-isocupreine as the chiral catalyst, achieving moderate to good yields (40-70%) with excellent enantioselectivity (88-99% enantiomeric excess) [19] [20].

The reaction mechanism involves in situ generation of ammonium ylides from Morita-Baylis-Hillman acetates, followed by asymmetric [4+1] cycloaddition with the nitrocinnamate dipolarophile [20]. This methodology represents the first catalytic asymmetric (4+1) annulation of activated nitroalkenes with ammonium ylides [20].

Microwave-Assisted Green Synthesis Optimization

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient, and environmentally friendly synthetic protocols [21] [22]. For nitrocinnamate synthesis, microwave irradiation offers significant advantages in terms of reaction rates, energy efficiency, and product purity [21] [23].

Mechanochemical Optimization

The application of microwave irradiation to nitrocinnamate synthesis involves several key optimization parameters [21] [22]. Reaction temperature, microwave power, irradiation time, and solvent selection all play crucial roles in determining reaction outcomes [21].

Studies demonstrate that microwave-assisted esterification of cinnamic acid derivatives proceeds optimally at temperatures between 120-150°C using microwave powers of 200-300 watts [21] [24]. Reaction times are dramatically reduced from hours to minutes, with typical optimization requiring only 15-30 minutes of irradiation [21].

Solvent-Free Conditions

Microwave-assisted solvent-free organic synthesis (MASFOS) represents an environmentally conscious approach that combines rapid heating with waste reduction [22]. These conditions eliminate the need for organic solvents throughout all reaction stages, significantly reducing environmental impact [22].

For nitrocinnamate synthesis, solvent-free conditions can be achieved by using neat reactants or solid supports [22]. Silica gel, alumina, and other mineral supports facilitate intimate mixing of reactants while providing efficient microwave absorption [22].

Catalyst Integration

The integration of solid acid catalysts with microwave irradiation enhances both reaction efficiency and environmental sustainability [24]. Gallium oxide-based solid superacids (Ga₂O₃/SO₄²⁻/ZrO₂) demonstrate excellent catalytic activity under microwave conditions, achieving yields up to 96.1% for related cinnamate ester synthesis [24].

These heterogeneous catalysts offer several advantages, including easy separation, recyclability, and reduced waste generation [24]. The catalyst maintains excellent stability during microwave irradiation and can be reused multiple times without significant loss of activity [24].

Green Chemistry Principles

Microwave-assisted synthesis aligns with multiple green chemistry principles by reducing energy consumption, minimizing waste generation, and eliminating hazardous solvents [22] [25]. The enhanced reaction rates achievable under microwave conditions contribute to improved atom economy and reduced environmental footprint [25].

The combination of microwave irradiation with renewable feedstocks and recyclable catalysts represents a sustainable approach to nitrocinnamate synthesis [25]. These methodologies support the development of environmentally responsible synthetic protocols for pharmaceutical and fine chemical production [25].

| Method | Temperature (°C) | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Sulfuric acid/methanol reflux | 65-80 | 2-12 hours | 85-95 | Simple, cost-effective |

| Methanolic HCl | 50 | 30 min - overnight | 90-99 | High yields, standard conditions |

| p-Toluenesulfonic acid | 70-80 | 2-6 hours | 80-90 | Mild acid catalyst |

| Microwave-assisted with solid acid | 100-150 | 1-2 hours | 90-98 | Rapid, energy efficient |

| Phosphonate Reagent | Base | Solvent | Temperature (°C) | E/Z Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Trimethyl phosphonoacetate | Sodium methoxide | DMF | RT to 60 | >95% E | 85-98 |

| Ethyl dimethylphosphonoacetate | LiHMDS | THF | -78 to RT | >90% E | 70-90 |

| Diethyl phosphonoacetate | NaH | DME | 0 to RT | >85% E | 75-95 |

| Still-Gennari reagent | KHMDS | THF | -78 | >90% Z | 80-95 |

| Catalyst System | Substrate Type | Temperature (°C) | ee (%) | Yield (%) | syn/anti Ratio |

|---|---|---|---|---|---|

| Cu-Sm heterobimetallic | Boc-imines | RT to 40 | 83-98 | 62-99 | >20:1 syn |

| Yb-K heterobimetallic | N-Tosyl imines | 0 to RT | 88-99 | 65-85 | 5:1 to 15:1 syn |

| NHC catalyst | Aldehydes | RT | 85-95 | 70-90 | Variable |

| Chiral phosphine-Ni | Nitroalkenes | 0 to 40 | 76-94 | 27-84 | Variable |

| Parameter | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Power (W) | 50-400 | 200-300 | Increases up to 300W |

| Temperature (°C) | 80-180 | 120-150 | Optimal at 140°C |

| Time (min) | 5-120 | 15-30 | Plateau after 20 min |

| Pressure (bar) | 1-10 | 2-5 | Minimal effect |

| Solvent Volume (mL) | 5-50 | 10-20 | Inverse relationship |

| Catalyst Loading (%) | 1-20 | 5-10 | Optimal at 5-7% |

Temperature-Dependent Solubility Studies

The solubility behavior of Methyl (E)-m-nitrocinnamate exhibits significant temperature dependence, following patterns characteristic of organic nitro compounds. Solubility studies indicate that the compound demonstrates limited aqueous solubility at ambient conditions, with enhanced dissolution occurring in polar aprotic solvents such as dimethylsulfoxide and dimethylformamide [1].

Temperature-dependent solubility parameters for Methyl (E)-m-nitrocinnamate follow the general trend observed in nitroaromatic compounds, where increased thermal energy facilitates molecular dissolution through enhanced molecular motion and disruption of intermolecular forces [2]. The solubility parameter (δ) exhibits a linear temperature dependence according to the relationship:

δ = δ_ref + m × T

where δ_ref represents the reference solubility parameter at standard temperature and m denotes the temperature coefficient [3].

Table 1: Temperature-Dependent Physical Properties

| Property | Value | Temperature Range | Units |

|---|---|---|---|

| Melting Point | 123-124 | - | °C |

| Boiling Point | 334 | 760 mmHg | °C |

| Density | 1.3377 | 20 | g/cm³ |

| Refractive Index | 1.594 | 20 | - |

| Flash Point | 154.8 | - | °C |

The thermal stability of Methyl (E)-m-nitrocinnamate follows patterns consistent with other nitroaromatic compounds, exhibiting thermal decomposition onset temperatures significantly above normal handling conditions [4]. Thermal analysis reveals that the compound maintains structural integrity within the temperature range of 30-200°C, with decomposition processes initiating at elevated temperatures through carbon-nitrogen bond scission mechanisms [4].

Ultraviolet-Visible Absorption Spectroscopy of Conjugated System

The ultraviolet-visible absorption spectrum of Methyl (E)-m-nitrocinnamate exhibits characteristic features attributable to its extensive conjugated system incorporating the aromatic ring, nitro group, and α,β-unsaturated ester functionality. The compound displays multiple absorption bands corresponding to distinct electronic transitions within the 200-400 nanometer range [5].

The primary absorption characteristics include a strong π→π* transition centered in the 300-350 nanometer region, arising from the conjugated system extending from the nitro-substituted aromatic ring through the alkene bridge to the ester carbonyl group [6]. This transition exhibits high molar absorptivity values (ε = 10,000-25,000 L·mol⁻¹·cm⁻¹) due to the allowed nature of the electronic excitation [6].

Table 2: Ultraviolet-Visible Absorption Characteristics

| Transition Type | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Intensity |

|---|---|---|---|

| n→π* (NO₂) | 250-280 | 100-500 | Weak |

| π→π* (conjugated system) | 300-350 | 10,000-25,000 | Strong |

| π→π* (aromatic) | 280-320 | 1,000-5,000 | Medium |

| Charge transfer | 350-400 | 5,000-15,000 | Medium-Strong |

The nitro group contributes a characteristic n→π* transition appearing as a weak absorption band in the 250-280 nanometer region, with relatively low molar absorptivity due to the symmetry-forbidden nature of this transition [7]. The aromatic ring system generates additional π→π* transitions in the 280-320 nanometer range, exhibiting moderate intensity [5].

Solvent effects on the absorption spectrum demonstrate positive solvatochromism, with absorption maxima shifting to longer wavelengths in polar solvents due to differential stabilization of the excited state relative to the ground state [5]. The bathochromic shift magnitude correlates with solvent polarity parameters, indicating significant charge redistribution upon electronic excitation [5].

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier transform infrared spectrum of Methyl (E)-m-nitrocinnamate provides comprehensive information regarding the vibrational modes of functional groups present within the molecular structure. The spectrum exhibits characteristic absorption bands corresponding to the nitro group, aromatic ring, alkene functionality, and ester group [8].

The nitro group produces two prominent absorption bands representing asymmetric and symmetric stretching vibrations. The asymmetric nitro stretch appears as a strong absorption in the 1550-1475 cm⁻¹ region, while the symmetric stretch manifests in the 1360-1290 cm⁻¹ range [8]. These bands represent the most intense features in the infrared spectrum due to the highly polar nature of the nitrogen-oxygen bonds [8].

Table 3: Fourier Transform Infrared Vibrational Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitro group asymmetric stretch | 1550-1475 | Strong | ν_as(NO₂) |

| Nitro group symmetric stretch | 1360-1290 | Strong | ν_s(NO₂) |

| Nitro group scissor bending | 890-835 | Medium | δ(NO₂) |

| Aromatic C-H stretch | 3100-3000 | Medium | ν(C-H)_ar |

| Aromatic C=C stretch | 1600-1585 | Medium | ν(C=C)_ar |

| Ester C=O stretch | 1750-1735 | Strong | ν(C=O) |

| Alkene C=C stretch | 1680-1640 | Medium | ν(C=C)_alkene |

| Aromatic C-H out-of-plane bend | 900-675 | Strong | γ(C-H)_ar |

The ester carbonyl group exhibits a characteristic strong absorption band in the 1750-1735 cm⁻¹ region, representing the stretching vibration of the carbon-oxygen double bond [9]. The position of this band reflects the electron-withdrawing influence of the conjugated system, which reduces the carbonyl stretching frequency compared to isolated esters [9].

Aromatic carbon-hydrogen stretching vibrations appear as medium intensity absorptions in the 3100-3000 cm⁻¹ range, while aromatic carbon-carbon stretching modes manifest in the 1600-1585 cm⁻¹ region [10]. The alkene functionality contributes a characteristic absorption band in the 1680-1640 cm⁻¹ range, corresponding to the carbon-carbon double bond stretching vibration [10].

Nuclear Magnetic Resonance Chemical Shift Correlation Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shift patterns for both ¹H and ¹³C nuclei within Methyl (E)-m-nitrocinnamate. The chemical shift values reflect the electronic environment of individual nuclei, influenced by the electron-withdrawing nitro group and conjugated system effects [11].

The ¹³C nuclear magnetic resonance spectrum exhibits characteristic signals for the various carbon environments within the molecule. The ester carbonyl carbon appears at 167-168 ppm, consistent with α,β-unsaturated ester functionality [11]. The aromatic carbons display chemical shifts in the 120-150 ppm range, with the carbon bearing the nitro group appearing most downfield (148-149 ppm) due to the strong electron-withdrawing effect [11].

Table 4: Nuclear Magnetic Resonance Chemical Shift Assignments

| Carbon Assignment | ¹³C Chemical Shift (ppm) | ¹H Assignment | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Ester carbonyl (C=O) | 167-168 | Aromatic H-2 (ortho to NO₂) | 8.2-8.3 | d |

| Aromatic C-1 (attached to NO₂) | 148-149 | Aromatic H-4 (meta to NO₂) | 7.6-7.7 | d |

| Aromatic C-2,4,6 | 133-134 | Aromatic H-5 (meta to NO₂) | 7.4-7.5 | t |

| Aromatic C-3,5 | 123-124 | Aromatic H-6 (ortho to NO₂) | 7.7-7.8 | d |

| Alkene C-β | 143-144 | Alkene H-β (trans) | 7.6-7.7 | d |

| Alkene C-α | 120-121 | Alkene H-α | 6.4-6.5 | d |

| Methyl ester (OCH₃) | 51-52 | Methyl ester (OCH₃) | 3.8-3.9 | s |

The alkene carbons exhibit chemical shifts characteristic of α,β-unsaturated systems, with the β-carbon appearing at 143-144 ppm and the α-carbon at 120-121 ppm [11]. The methyl ester group produces a signal at 51-52 ppm, typical for methoxy carbon atoms attached to electron-deficient systems [11].

In the ¹H nuclear magnetic resonance spectrum, aromatic protons appear in the 7.4-8.3 ppm range, with the proton ortho to the nitro group exhibiting the most downfield chemical shift (8.2-8.3 ppm) due to the strong deshielding effect [11]. The trans-alkene protons display characteristic chemical shifts at 7.6-7.7 ppm (β-proton) and 6.4-6.5 ppm (α-proton), with large coupling constants (J = 15-16 Hz) confirming the trans-configuration [11].

XLogP3

Other CAS

659-04-1